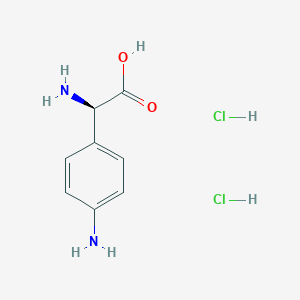

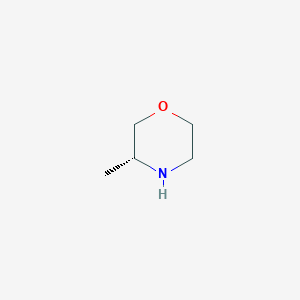

(R)-3-Methylmorpholine

Vue d'ensemble

Description

Catalyst Activation and Organochalcogen Ligand Complexes

The study of catalyst activation using organochalcogen ligand complexes has shown that complexes with a pseudo-octahedral "piano-stool" disposition of donor atoms around Rh/Ir can be synthesized. These complexes have been used as catalysts for N-methylmorpholine N-oxide (NMO) based and Oppenauer-type oxidation of alcohols and transfer hydrogenation (TH) of carbonyl compounds. The research indicates that the Oppenauer type oxidation is somewhat slower compared to other methods, but the transfer hydrogenation process is efficient .

C-Cl Activation by Rhodium Complexes

Research into the activation of C-Cl bonds in methylene chloride by rhodium complexes has led to the simultaneous formation of bimetallic mu-methylene bridged Rh(III) complexes and dimeric Rh(III) complexes with terminal chloromethyl groups. The study provides a mechanistic proposal for the formation of these activation products and reports the synthesis of Rh(I) complexes with P-functionalized aminopyridine ligands. The structures of the oxidative addition products were confirmed by X-ray diffraction studies .

Synthesis of Chiral Methylheptanoic Acids

The synthesis of (R) and (S)-3-methylheptanoic acids has been achieved starting from chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone. This method is adaptable for the synthesis of a wide variety of chiral 3-methyl alkanoic acids, demonstrating the versatility of the approach in creating chiral compounds .

Structural Studies of Asymmetric Hydrogenation

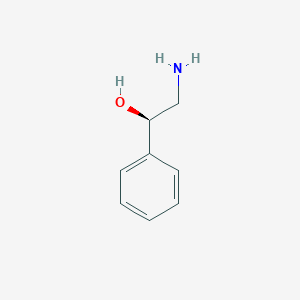

X-ray crystal analysis has been used to determine the structure of methyl (R(+)-α-methylbenzylamine)bis(dimethylglyoximato)cobalt(III) benzene solvate. The study found that the symmetry of the bis(dimethylglyoximato)cobalt moiety is lowered due to steric repulsion from the optically active amine, which may induce asymmetry in hydrogenation catalysis .

Synthesis of Enantiomers of Insect Pheromones

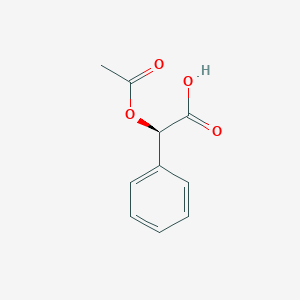

Enantiomerically pure methyl hydrogen (R)-3-methylglutarate has been used to synthesize the two enantiomers of the sex pheromone of Diabrotica undecimpunctata howardi. This compound has also been employed to prepare other chiral insect pheromones, showcasing its utility as a chiral building block for biologically active compounds .

Intramolecular Reductive Amination for Morpholine Derivatives

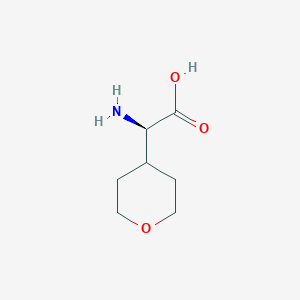

A high yielding enantioselective synthesis of (R)-N-Boc-2-hydroxymethylmorpholine and related compounds has been achieved through proline-catalyzed asymmetric α-aminooxylation of aldehyde and palladium-catalyzed intramolecular reductive amination of azido aldehyde. This strategy is significant for the synthesis of morpholine derivatives .

Synthesis and Analysis of Isoindole Derivatives

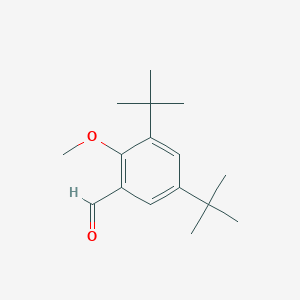

The synthesis of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester has been explored, with characterization performed using various spectroscopic methods. Single-crystal XRD confirmed the structure, and DFT studies provided insights into the electronic properties of the compound. The research also included in vitro and in silico analysis, suggesting potential antibacterial applications .

Applications De Recherche Scientifique

1. Material Science and Polymer Research

(R)-3-Methylmorpholine and its derivatives, such as N-Methylmorpholine-N-oxide (NMMO), are used in material science, particularly in the study of cellulose dissolution and fiber production. NMMO is a solvent for cellulose in the Lyocell process, a modern industrial fiber-making technology. It plays a crucial role in the preparation of cellulose spinning dopes for fiber and film manufacturing. Research has explored the kinetics and mechanisms of cellulose dissolution in NMMO, as well as the properties and applications of the resulting fibers and films (Biganska et al., 2002), (Adorjan et al., 2005).

2. Pharmaceutical Chemistry

In pharmaceutical chemistry, compounds related to (R)-3-Methylmorpholine are used in the synthesis of various drugs and pharmaceutical agents. For instance, N-methylmorpholine is employed in the synthesis of diverse chemical libraries, as seen in the creation of pyrido[2,1-b][1,3,5]thiadiazine libraries for potential medicinal applications (Dotsenko et al., 2014). Additionally, its derivatives are explored in the development of new antiandrogens and other pharmacologically active compounds (Tucker et al., 1988).

3. Analytical Chemistry

Analytical chemistry utilizes (R)-3-Methylmorpholine derivatives in method development, like the non-aqueous titration method for determining N-methylmorpholine content, highlighting its significance in quantitative chemical analysis (Qia, 2014).

4. Environmental and Toxicological Studies

Environmental and toxicological studies incorporate (R)-3-Methylmorpholine derivatives to understand their biodegradation and ecological impact. Research on the biodegradation of NMMO, for instance, has provided insights into the environmental impact and treatment of wastewaters containing these compounds (Meister & Wechsler, 2004).

5. Green Chemistry and Sustainable Practices

The application of (R)-3-Methylmorpholine derivatives in green chemistry is evident in studies focusing on the development of more sustainable and environmentally friendly chemical processes. For example, the research on living radical polymerization via in situ halogen exchange demonstrates the potential of these compounds in creating more sustainable polymerization techniques (Xiao et al., 2017).

Propriétés

IUPAC Name |

(3R)-3-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWWGMKXCYLZEG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348918 | |

| Record name | (R)-3-METHYLMORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Methylmorpholine | |

CAS RN |

74572-04-6 | |

| Record name | (R)-3-Methylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-METHYLMORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (R)-3-methylmorpholine a relevant structural component in designing mTOR inhibitors?

A: The research paper focuses on a series of triazine derivatives, not solely (R)-3-methylmorpholine, as inhibitors of mTOR. While the abstract doesn't elaborate on the specific binding interactions, the title emphasizes that incorporating (R)-3-methylmorpholine into the triazine scaffold leads to potent mTOR inhibition with enhanced selectivity against PI3Kα []. This suggests that the (R)-3-methylmorpholine moiety likely contributes to specific interactions within the mTOR binding site, leading to improved binding affinity and selectivity. Further research focusing on structure-activity relationships and co-crystallization studies would be needed to fully elucidate the precise binding mode and the role of (R)-3-methylmorpholine in achieving selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)